molecular formula C10H7NO3 B1195845 1-Acetylisatin CAS No. 574-17-4

1-Acetylisatin

Cat. No. B1195845
CAS RN: 574-17-4
M. Wt: 189.17 g/mol
InChI Key: LPGDEHBASRKTDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-acetylisatin involves photoinduced reactions with alkynes and phenylacetylenes, leading to the formation of 3-alkylidene oxindoles and dispiro[oxindole[3,2']furan[3',3']oxindole]s through regioselective [2+2] photocycloadditions and subsequent ring openings. These processes highlight the compound's reactivity under light irradiation and its potential for creating complex molecular architectures (Wang et al., 2005) (Xue et al., 2000).

Molecular Structure Analysis

Comprehensive spectroscopic techniques, including FT-IR, FT-Raman, 1H, and 13C NMR, have been employed to characterize the molecular structure of 1-acetylisatin, revealing detailed insights into its vibrational frequencies, molecular geometry, and electronic properties. These studies provide a deep understanding of its molecular behavior and reactivity patterns, crucial for its applications in synthetic chemistry (Almutairi et al., 2017).

Scientific Research Applications

Organic Chemistry

1-Acetylisatin is used in the synthesis of various nitrogen-containing heterocyclic structures .

Application

The high reactivity of isatin makes it useful in the synthesis of various nitrogen-containing heterocyclic structures: isoindigo, isatoic anhydride, spirooxindoles, indophenazines . An interesting and practically useful feature of isatin containing an acyl substituent at the N-1 position is the facile opening of the five-membered ring by the action of amines .

Method of Application

The reaction of the opening of 1-acylisatins by the action of primary amines is the most studied . The reaction is carried out in CH2Cl2, which, depending on the solubility of the acylisatin precursor, proceeds either at room temperature or at the boiling point of the solvent .

Results

The above reaction, depending on the structure of the acyl substituent and the reaction conditions, can lead to the formation of 2-(2-acylamidophenyl)-2-oxoacetamides, quinoxalin-2-ones, or dihydropyrazin-2-one derivatives . Some of the compounds obtained were used in the synthesis of the alkaloid mersicarpine and guanidines exhibiting pronounced antibacterial properties .

Synthesis of Alkaloid Mersicarpine and Guanidines

1-Acetylisatin is used in the synthesis of the alkaloid mersicarpine and guanidines .

Application

The compounds obtained from the reaction of 1-acylisatins with primary amines were used in the synthesis of the alkaloid mersicarpine and guanidines . These guanidines exhibit pronounced antibacterial properties .

Method of Application

The reaction is carried out in CH2Cl2, which, depending on the solubility of the acylisatin precursor, proceeds either at room temperature or at the boiling point of the solvent .

Results

The reaction leads to the formation of guanidines exhibiting pronounced antibacterial properties .

Synthesis of α-Ketoamide Derivatives

1-Acetylisatin is used in the synthesis of α-ketoamide derivatives .

Application

The carbonyl group at position 2 of N-acetylisatin behaves as an amide which is more susceptible to nucleophilic attack via ring-opening in the presence of nucleophiles .

Method of Application

The synthesis of a series of α-ketoamide and bis-(α-ketoamide) derivatives is carried out via the facile ring-opening of N-acylisatin with different amines .

Results

This method allows for the synthesis of a series of α-ketoamide and bis-(α-ketoamide) derivatives .

Synthesis of Indophenazines

1-Acetylisatin is used in the synthesis of indophenazines .

Application

The reaction of 1-benzoylisatin with 4-methyl-1,2-phenylenediamine, proceeds without opening of the ring to form the corresponding indophenazine .

Method of Application

The reaction is carried out in CH2Cl2, which, depending on the solubility of the acylisatin precursor, proceeds either at room temperature or at the boiling point of the solvent .

Results

The reaction leads to the formation of the corresponding indophenazine .

Synthesis of Quinoxalin-2-ones

1-Acetylisatin is used in the synthesis of quinoxalin-2-ones .

Application

The reaction of the opening of 1-acylisatins by the action of primary amines can lead to the formation of quinoxalin-2-ones .

Method of Application

The reaction is carried out in CH2Cl2, which, depending on the solubility of the acylisatin precursor, proceeds either at room temperature or at the boiling point of the solvent .

Results

The reaction leads to the formation of quinoxalin-2-ones .

properties

IUPAC Name

1-acetylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c1-6(12)11-8-5-3-2-4-7(8)9(13)10(11)14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGDEHBASRKTDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50205987
Record name 1-Acetylisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetylisatin

CAS RN

574-17-4
Record name Acetylisatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=574-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Acetylisatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetylisatin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2761
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Acetylisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-acetyl-1H-indole-2,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.518
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-ACETYLISATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5O1T1H718
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To 60 g of isatin was added 140 ml of acetic anhydride and the mixture was refluxed for 4 hours. The reaction mixture was cooled, and the crystals precipitated were collected by filtration, and washed with ether to obtain 58 g of N-acetylisatin.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 1-acetyl-5-amino-indoline (4.94 g, 28.03 mmol) in conc. HCl (250 mL) and H2O (17 mL) was added to a mixture of chloral hydrate (5.12 g, 31.0 mmol), and Na2SO4 (73.8 g, 0.52 mol) in H2O (68 mL). Once all materials were dissolved, hydroxylamine hydrochloride (6.27 g, 190 mmol) was added and the solution was heated to boiling over 30 minutes and maintained at a boil for 30 minutes. The precipitate which formed upon cooling to 20° C. was removed by filtration, washed with H2O, and dried in vacuo to constant mass to afford 6.68 g. of the 1-acetyl-5-[2-(isonitroso)acetamido]indoline (LC-MS: 248 (MH+)). This material was added in small portions over 30 minutes to conc. H2SO4 (20 mL) while stirring at 50° C. When the addition was complete the mixture was heated to 80° C. for 10 minutes, cooled to 20° C., and poured into ice/water (300 mL). The precipitate was filtered, washed with H2O and dried in vacuo to yield 6.02 g of the 1-acetyl isatin derivative (LC-MS: 248 (M+NH4+). A sample (2.68 g, 11.4 mmol) of this product was heated to 50° C. in dioxane (23 mL)/6N HCl (25 mL) for 16 hours. Concentration of the mixture in vacuo at 40° C. yielded the crude deacetyled isatin product (LC-MS: 189 (MH+)) which was redissolved in THF (50 mL) and reduced directly by addition of 1M borane/THF (114 mL, ~10 eq.). After stirring 16 hours at 20° C. the mixture was carefully quenched with H2O (50 mL), diluted with brine, and the pH adjusted to 10-11 before extraction with EtOAc. The organic extracts were pooled, dried over Na2 SO4(s), filtered and concentrated in vacuo. The residue was recrystallized from Et2O/hexanes to afford pure 1,2,3,5-tetrahydro-pyrrolo[2,3-f]indole (797 mg, LC-MS: 159 (MH+).
Quantity
4.94 g
Type
reactant
Reaction Step One
Quantity
5.12 g
Type
reactant
Reaction Step One
Quantity
73.8 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Name
Quantity
68 mL
Type
solvent
Reaction Step One
Quantity
6.27 g
Type
reactant
Reaction Step Two
[Compound]
Name
1-acetyl-5-[2-(isonitroso)acetamido]indoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

T.L.C. (PhCH3 /AcOEt=75/25): slightly impure for isatin.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
PhCH3 AcOEt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Acetylisatin
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-Acetylisatin
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-Acetylisatin

Citations

For This Compound
137
Citations
J Xue, Y Zhang, X Wang, HK Fun, JH Xu - Organic Letters, 2000 - ACS Publications
… reactions of 1-acetylisatin 1 with diarylacetylenes 2a−2c and phenylacetylene 3. … The reduction potential (E 1/2 ox ) of 1-acetylisatin 1 was measured by cyclic voltammetry to …
Number of citations: 75 pubs.acs.org
Y Zhang, J Xue, Y Gao, HK Fun, JH Xu - Journal of the Chemical …, 2002 - pubs.rsc.org
… –Büchi reactions of 1-acetylisatin with styrene derivatives and the regio- and diastereoselectivity in these photocycloadditions. We now report photocycloadditions of 1-acetylisatin 1 with …
Number of citations: 44 pubs.rsc.org
Y Zhang, L Wang, Y Zhu, JH Xu - European Journal of Organic …, 2004 - Wiley Online Library
… The longest-wavelength absorption band in the UV spectrum of 1-acetylisatin (1),8 at 347−379 nm (ϵ = 2.84 × 10 3 L·mol −1 ·cm −1 ), shows a hypsochromic shift with increasing …
L Wang, Y Zhang, HY Hu, HK Fun… - The Journal of Organic …, 2005 - ACS Publications
… In summary, photoinduced reactions of 1-acetylisatin with 1,2-disubstituted acetylenes 1−3 gave β,β-disubstituted 3-alkylideneoxindoles via [2+2] photocycloaddition of 3 IS* with the …
Number of citations: 66 pubs.acs.org
J Xue, Y Zhang, T Wu, HK Fun, JH Xu - Journal of the Chemical …, 2001 - pubs.rsc.org
… In summary, photoinduced cycloadditions of 1-acetylisatin 1 with alkenes 2–7 afforded spiroxetane products with high yields in most cases. The regioselectivity in the cycloadditions can …
Number of citations: 47 pubs.rsc.org
Y Zhang, L Wang, M Zhang, HK Fun, JH Xu - Organic Letters, 2004 - ACS Publications
… Also, in photoreactions with alkenes, 1-acetylisatin (IS) gives α-ketooxetanes, 15 and phenanthrenequinone (PQ) gives α-ketooxetanes and dihydrodioxines (the Schönberg product). …
Number of citations: 40 pubs.acs.org
A Usman, IA Razak, HK Fun… - … Section C: Crystal …, 2002 - scripts.iucr.org
… The title compound, (I [link] ), is one of the products of the photoreaction of 1-acetylisatin and dibenzoylmethane. We have undertaken an X-ray crystal structure analysis of (I [link] ) (Fig. …
Number of citations: 5 scripts.iucr.org
Y Zhang, F Yuan, JH Xu, QJ Wu, ZX Huang - Journal of chemical …, 2003 - Springer
… 1-Acetylisatin has been used as a carbonyl addend to take part in the Paterno–Büchi … of 1-acetylisatin with 8-methoxypsoralen. It was found that the C(3) carbonyl group in 1-acetylisatin …
Number of citations: 3 link.springer.com
PW Sadler - Journal of the Chemical Society (Resumed), 1961 - pubs.rsc.org
… phenylmagnesium bromide gives a mixture of indoxyl and oxindole derivatives; 1-acetylisatin gives a dioxime and bisphenylhydrazone ; isatin gives a dioxime,G dianilide,’ and a …
Number of citations: 16 pubs.rsc.org
JA Aeschlimann - Journal of the Chemical Society (Resumed), 1926 - pubs.rsc.org
… 5-Iodo-1-acetylisatin separated when a solution of 10 g. of 5-iodo-isatin in 50 CC of acetic anhydride which had been boiled fop 1 hour was cooled. The golden crystals, m. …
Number of citations: 11 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.